molecular formula C10H14ClNO3S B1403608 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride CAS No. 1864016-65-8

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride

Cat. No. B1403608
M. Wt: 263.74 g/mol
InChI Key: NHIUFXIOBSWJIM-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, also known as MS-257, is a synthetic compound. It has a linear formula of C10H14O2N1Cl1 .


Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot reaction of valinol, L-phenylalaninol, L-leucinol, L-alaninol and L-serine methylester, along with methyl-, phenyl-, and 4-methoxyphenyl-sulfonic chlorides to yield sulfonyl aziridines .


Molecular Structure Analysis

The molecular formula of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride is C10H14ClNO3S. The molecular weight is 263.74 g/mol.


Chemical Reactions Analysis

Azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Scientific Research Applications

Synthesis Methodologies and Applications

Metal-Free Coupling Reactions : A study by Allwood et al. (2014) introduced a metal-free coupling process for aromatic moieties with saturated heterocyclic partners such as azetidines. This method facilitates the synthesis of sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from parent ketones, highlighting the utility of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride in constructing complex molecular architectures (Allwood, Blakemore, Brown, & Ley, 2014).

Anticancer Activity : Research by Parmar et al. (2021) demonstrated that thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety exhibit significant in vitro anticancer activity against various human cancer cell lines. This study underscores the potential of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride derivatives as novel antitumor agents, highlighting their effectiveness and the importance of the azetidine moiety in anticancer activity (Parmar et al., 2021).

Synthesis of Tubulin-Targeting Antitumor Agents : Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative properties. These findings illustrate the application of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride in the development of new cancer therapies that target tubulin, disrupting microtubular structure and inducing apoptosis (Greene et al., 2016).

Antimicrobial and Anti-Inflammatory Activities : The synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety has been reported to exhibit antimicrobial and anti-inflammatory activities. This underscores the potential of 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride derivatives in the development of new antimicrobial agents, highlighting the diverse biological activities associated with these compounds (Kendre, Landge, & Bhusare, 2012).

Future Directions

Aziridines and azetidines, including 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, have potential for future research due to their many applications. They can be used in the development of future macromolecular architectures .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUFXIOBSWJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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